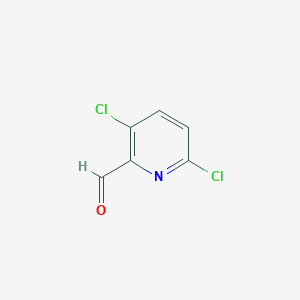

3,6-Dichloropicolinaldehyde

Übersicht

Beschreibung

“3,6-Dichloropicolinaldehyde” is a chemical compound with the CAS Number: 343781-53-3 . It has a molecular weight of 176 and its IUPAC name is 3,6-dichloro-2-pyridinecarbaldehyde . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “3,6-Dichloropicolinaldehyde” involves the reduction of 3,6-dichlorobenzonitrile with sodium borohydride in the presence of water .

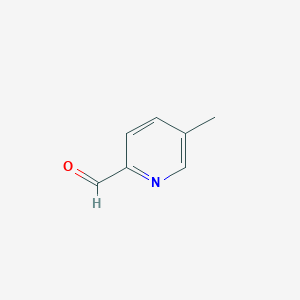

Molecular Structure Analysis

The molecular structure of “3,6-Dichloropicolinaldehyde” is represented by the linear formula C6H3Cl2NO . The InChI code for this compound is 1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H .

Physical And Chemical Properties Analysis

“3,6-Dichloropicolinaldehyde” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Enzyme Immobilization and Biocatalyst Design

3,6-Dichloropicolinaldehyde may not have been directly mentioned, but research on related chemicals like glutaraldehyde suggests potential applications in bio-catalysts design. Glutaraldehyde, a powerful crosslinker, is widely used in immobilizing enzymes on supports, making them more stable and reusable. This process enhances the efficiency and lowers the cost of biocatalytic processes, which could be relevant for substances like 3,6-Dichloropicolinaldehyde in creating more stable biocatalysts for industrial applications (Barbosa et al., 2014).

Photovoltaic Applications

The synthesis and properties of conjugated polymers from related compounds indicate potential applications in solar cells. For instance, polymers derived from similar chlorinated precursors have been used as photo-sensitizers in solar cells, improving their efficiency. This suggests that 3,6-Dichloropicolinaldehyde could be a precursor in synthesizing materials for photovoltaic applications, enhancing solar cell performance (Morikawa & Kakuta, 2013).

Electrochemical Applications

Studies on electrochemical hydrodechlorination provide insights into the conversion processes of chlorinated compounds, which may include 3,6-Dichloropicolinaldehyde. The electrochemical conversion of chlorinated picolinic acids on specific cathodes highlights potential applications in environmental remediation, such as the dechlorination of pesticides or pollutants in water treatment processes (Ma et al., 2010).

Synthetic Chemistry and Material Science

The diverse reactivity and functionality of dichlorinated compounds, including 3,6-Dichloropicolinaldehyde, make them valuable intermediates in organic synthesis. These compounds can be used to synthesize a wide range of chemicals, including pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 3,6-Dichlorosalicylic acid, a pesticide intermediate, from related dichlorinated compounds demonstrates the utility of these chemicals in producing commercially important materials (Xiao-y, 2015).

Safety And Hazards

The safety information for “3,6-Dichloropicolinaldehyde” indicates that it is potentially harmful. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Eigenschaften

IUPAC Name |

3,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJGZYKXECWPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445312 | |

| Record name | 3,6-Dichloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloropicolinaldehyde | |

CAS RN |

343781-53-3 | |

| Record name | 3,6-Dichloro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)

![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)